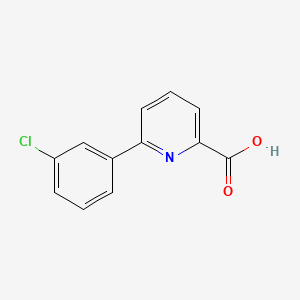

6-(3-Chlorophenyl)picolinic acid

Descripción

Contextualizing Pyridine (B92270) Carboxylic Acid Derivatives in Medicinal Chemistry and Agrochemical Science

Pyridine carboxylic acids are organic compounds that feature a pyridine ring substituted with one or more carboxyl groups. wikipedia.orgwikipedia.org This structural motif is a cornerstone in the development of a wide array of biologically active molecules. The nitrogen atom in the pyridine ring imparts basicity and polarity, and its ability to participate in hydrogen bonding significantly enhances the pharmacokinetic properties of drug candidates. nih.gov Furthermore, the carboxylic acid group provides an additional site for interaction, including the chelation of metal ions, a property often exploited in enzyme inhibition. nih.gov The versatility of the pyridine ring, which allows for substitutions at various positions, provides a high degree of structural flexibility for fine-tuning the activity and selectivity of these compounds. nih.gov

In medicinal chemistry , pyridine carboxylic acid derivatives have been instrumental in the creation of a plethora of drugs targeting a wide range of diseases, including cancer, tuberculosis, diabetes, and inflammation. nih.gov Well-known examples of drugs containing a pyridine core include the proton pump inhibitor esomeprazole, the calcium channel blocker amlodipine, and the kinase inhibitor imatinib. nih.gov Natural products containing the picolinic acid moiety, such as streptonigrin (B15502) and fusaric acid, have demonstrated notable antitumor and antibacterial properties. nih.gov

In the realm of agrochemical science , pyridine carboxylic acid derivatives are prominent as synthetic auxin herbicides. nih.gov These compounds mimic the action of the natural plant hormone auxin, leading to uncontrolled growth and eventual death of susceptible plants. nih.govresearchgate.net Picloram (B1677784) and clopyralid (B1669233) are classic examples of picolinic acid-based herbicides. nih.govnih.gov The development of new-generation herbicides like halauxifen-methyl (B1255740) and florpyrauxifen-benzyl, which feature a 6-aryl-2-picolinate structure, underscores the ongoing importance of this chemical class in crop protection. nih.gov The introduction of various substituents onto the pyridine ring allows for the discovery of compounds with improved efficacy and selectivity, a key goal in modern herbicide research. nih.govresearchgate.net

Overview of Research Significance Pertaining to the 6-(3-Chlorophenyl)picolinic Acid Scaffold

The specific scaffold of this compound has garnered attention due to its unique combination of a picolinic acid core and a substituted phenyl ring at the 6-position. This substitution is a strategic design element in the quest for novel bioactive molecules. The IUPAC name for this compound is 6-(3-chlorophenyl)pyridine-2-carboxylic acid. synhet.com

The significance of this scaffold can be understood through the lens of structure-activity relationship (SAR) studies. In the context of agrochemicals, replacing the chlorine atom at the 6-position of traditional picolinic acid herbicides with an aryl group has led to the discovery of potent new herbicides. nih.gov This modification can influence the compound's interaction with its biological target, such as the auxin-signaling F-box proteins (AFBs). nih.gov

In medicinal chemistry, the introduction of a substituted phenyl ring can modulate the compound's pharmacological properties. For instance, derivatives of N-methylpicolinamide have been investigated as potential antitumor agents, with the nature and position of substituents on the phenyl ring playing a crucial role in their activity. mdpi.com While direct research on the biological activities of this compound itself is not extensively detailed in the provided search results, its structural similarity to compounds with known herbicidal and potential therapeutic activities makes it a compound of significant interest for further investigation. The synthesis of such compounds is a key area of research, with various methods being developed to efficiently produce these and related structures. google.comiastate.eduorgsyn.org The study of its metal complexes also presents a potential avenue for exploring new therapeutic applications. nih.govorientjchem.org

Structure

3D Structure

Propiedades

IUPAC Name |

6-(3-chlorophenyl)pyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8ClNO2/c13-9-4-1-3-8(7-9)10-5-2-6-11(14-10)12(15)16/h1-7H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLIPKPBSIZTPBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C2=NC(=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10647061 | |

| Record name | 6-(3-Chlorophenyl)pyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10647061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

863704-38-5 | |

| Record name | 6-(3-Chlorophenyl)pyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10647061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 6 3 Chlorophenyl Picolinic Acid and Its Analogues

Strategic Approaches to Picolinic Acid Core Construction and Functionalization

The synthesis of 6-(3-chlorophenyl)picolinic acid and its analogues relies on the careful construction and subsequent functionalization of the picolinic acid core. This involves a series of strategic steps to introduce the desired substituents at specific positions on the pyridine (B92270) ring.

Picolinic Acid Backbone Derivatization

The derivatization of the picolinic acid backbone is a crucial step in creating a diverse range of analogues. This can involve the modification of the carboxylic acid group or the introduction of various functional groups onto the pyridine ring. For instance, picolinic acid can be converted into its corresponding acid chloride, which then serves as a reactive intermediate for the synthesis of amides and esters. nih.gov The reaction of picolinic acid with thionyl chloride can generate the acyl chloride in situ, which can then be coupled with various amines to form N-substituted picolinamides. nih.gov Furthermore, the carboxylic acid group can be used as a directing group in C-H activation reactions, allowing for the introduction of substituents at specific positions. researchgate.net

Another approach to derivatization involves the introduction of substituents onto the pyridine ring itself. For example, 4-aminopicolinic acid can be synthesized from picolinic acid N-oxide through nitration and subsequent reduction. umsl.edu This amino group can then be further modified to create a variety of derivatives. Additionally, picolinoyl derivatization has been used for the quantification of corticosteroids, demonstrating the versatility of the picolinic acid scaffold in analytical chemistry. nih.gov

The following table summarizes various derivatization strategies for the picolinic acid backbone:

| Starting Material | Reagents and Conditions | Product | Reference |

| Picolinic Acid | Thionyl chloride, N-alkylanilines | N-alkyl-N-phenylpicolinamides | nih.gov |

| Picolinic Acid N-oxide | Sulfuric acid, fuming nitric acid; then catalytic hydrogenation | 4-Aminopicolinic acid | umsl.edu |

| Picolinic Acid | 2-methyl-6-nitrobenzoic anhydride | Picolinoyl derivatives of corticosteroids | nih.gov |

Regioselective Introduction of Substituted Phenyl Moieties

The regioselective introduction of a substituted phenyl group, such as the 3-chlorophenyl moiety, at the 6-position of the picolinic acid core is a key challenge in the synthesis of the target molecule. Transition metal-catalyzed cross-coupling reactions are the most common and effective methods for achieving this transformation. These reactions allow for the precise formation of a carbon-carbon bond between the picolinic acid backbone and the desired aryl group.

Palladium-catalyzed cross-coupling reactions, in particular, have been successfully employed for the arylation of pyridines. rsc.org For instance, the decarboxylative cross-coupling of picolinic acid with aryl bromides can be achieved using a palladium catalyst. rsc.org This method offers a direct way to introduce an aryl group at the 2-position of the pyridine ring, which corresponds to the 6-position if starting from a suitable picolinic acid precursor. A dual-catalyst system of copper and palladium has also been reported for the decarboxylative cross-coupling of 2-(azaaryl)carboxylates with aryl halides, providing an efficient route to 2-arylpyridines. nih.gov

The choice of catalyst, ligands, and reaction conditions is critical for achieving high regioselectivity and yield. For example, the use of specific phosphine (B1218219) ligands can influence the outcome of the coupling reaction. acs.org The development of new and improved catalytic systems continues to be an active area of research to enhance the efficiency and applicability of these methods for synthesizing complex molecules like this compound.

Synthesis of Closely Related Halogenated Picolinic Acid Structures

The synthesis of various halogenated picolinic acid structures provides valuable insights and comparative data for the preparation of this compound. For example, a synthetic process for 6-chloro-3-fluoro-2-picolinic acid has been developed using 6-chloro-3-fluoro-2-picoline as the starting material. google.com This process involves an oxidation reaction using potassium dichromate as the oxidant in a dilute sulfuric acid solvent, with sodium tungstate (B81510) and a crown ether as a combined catalyst. google.com

Another related compound, 3-chloropicolinic acid, can be synthesized through the acid hydrolysis of 3-chloro-2-(trichloromethyl)pyridine. chempanda.com This method involves heating the starting material with sulfuric, nitric, or phosphoric acid. chempanda.com The synthesis of 4-chloro-N-alkyl-N-phenylpicolinamides has also been observed as a side product during the in situ generation of the acid chloride from picolinic acid using thionyl chloride. nih.gov

The synthesis of these and other halogenated picolinic acids often involves multi-step reaction sequences. For instance, the preparation of 4-iodomethylpicolinate starts from picolinic acid, which is treated with thionyl chloride and then methanol (B129727) to produce 4-chloromethylpicolinate hydrochloride. umsl.edu This is subsequently converted to 4-iodopicolinic acid and then to the corresponding methyl ester. umsl.edu These examples highlight the diverse strategies employed to introduce halogen atoms at various positions of the picolinic acid ring, which is a fundamental step in building a library of halogenated analogues for further research and development.

Advanced Synthetic Techniques and Reaction Conditions

The production of picolinic acid and its derivatives has been significantly advanced by the development of novel synthetic techniques and the optimization of reaction conditions. These modern approaches aim to improve efficiency, selectivity, and environmental friendliness compared to traditional methods.

Electrochemical Synthesis and Process Optimization in Picolinic Acid Production

Electrochemical methods offer a promising alternative for the synthesis of picolinic acid. A reported electrochemical synthesis involves the oxidation of α-picoline in an electrolytic solution. google.com In this process, an aqueous solution containing α-picoline and picolinic acid is electrolyzed in an undivided cell using an anodized tin anode and a platinum cathode at a constant current. google.com This method has shown an increase in picolinic acid corresponding to an 83% current efficiency. google.com Such electrochemical approaches can potentially reduce the use of harsh chemical oxidants and minimize the generation of waste products, making them an attractive option for industrial-scale production. google.com

Process optimization is crucial for maximizing the yield and purity of picolinic acid. This includes optimizing parameters such as current density, electrolyte composition, and electrode materials in electrochemical synthesis. google.com In traditional chemical synthesis, optimization involves factors like reaction temperature, pressure, and catalyst selection. For instance, the oxidation of 2-picoline can be carried out using potassium permanganate (B83412), but the reaction conditions need to be carefully controlled to achieve good yields. orgsyn.org High-performance liquid chromatography (HPLC) methods have also been developed for the determination and quantification of picolinic acid, which is essential for monitoring reaction progress and ensuring product quality. nih.gov

Transition Metal-Catalyzed Cross-Coupling Reactions for Aryl Substitutions (e.g., Suzuki, Ullmann)

Transition metal-catalyzed cross-coupling reactions are powerful tools for introducing aryl substituents onto the picolinic acid framework. The Suzuki-Miyaura coupling and the Ullmann reaction are two of the most prominent examples.

The Suzuki-Miyaura coupling involves the reaction of an organoboron compound with an organic halide or triflate, catalyzed by a palladium complex. youtube.com This reaction is widely used for the formation of carbon-carbon bonds and has been applied to the synthesis of 6-arylpurines from 6-chloropurines. researchgate.net The development of palladium catalysts, including those with N-heterocyclic carbene ligands, has expanded the scope and efficiency of the Suzuki reaction. nih.gov While traditionally used for C-C bond formation, variations of the Suzuki coupling have also been developed for acylation reactions. nih.gov

The Ullmann reaction , one of the earliest copper-mediated coupling reactions, is used to form aryl-aryl, aryl-ether, and aryl-amine bonds. nih.govwikipedia.org Classically, the Ullmann reaction requires high temperatures and stoichiometric amounts of copper. nih.gov However, modern modifications have introduced the use of ligands, such as picolinic acid itself, which can facilitate the reaction under milder conditions. nih.govnih.gov Copper-catalyzed Ullmann-type reactions have been successfully used for the O-arylation of phenols and the N-arylation of N-heterocycles. researchgate.netnih.gov These reactions provide a valuable method for introducing aryl groups at specific positions on the picolinic acid ring, contributing to the synthesis of complex derivatives. mdpi.com

The following table provides a comparative overview of these two important cross-coupling reactions:

| Reaction | Catalyst | Coupling Partners | Key Features | References |

| Suzuki-Miyaura Coupling | Palladium complexes | Organoboron compounds and organic halides/triflates | High efficiency, broad substrate scope, mild reaction conditions. | youtube.comresearchgate.net |

| Ullmann Reaction | Copper | Aryl halides and various nucleophiles (phenols, amines, etc.) | One of the oldest cross-coupling reactions, modern variants allow for milder conditions with the use of ligands. | nih.govwikipedia.orgnih.gov |

Investigation of Key Precursors and Starting Materials in Research Synthesis

The synthesis of this compound and its structurally related analogues is achieved through several strategic pathways, each defined by its key precursors and starting materials. Research into these compounds often leverages well-established chemical transformations, focusing on the efficient construction of the 6-aryl-picolinic acid scaffold. The primary methods involve the late-stage introduction of the aryl group onto a pre-existing pyridine ring or the formation of the picolinic acid moiety from a correspondingly substituted picoline precursor.

A predominant strategy for forging the crucial carbon-carbon bond between the pyridine core and the phenyl group is the Suzuki-Miyaura cross-coupling reaction. google.com This approach is highly valued for its functional group tolerance and reliability. The synthesis typically begins with a halogenated picolinic acid derivative, most commonly a 6-chloropicolinate, which serves as the electrophilic coupling partner. google.com The corresponding nucleophilic partner is an appropriately substituted arylboronic acid or its ester equivalent. For the specific synthesis of the title compound, this would be (3-chlorophenyl)boronic acid. The reaction is facilitated by a palladium catalyst and a suitable base. google.com This modular approach allows for the synthesis of a wide array of analogues by simply varying the boronic acid precursor.

An alternative, though less direct for C-C bond formation, is nucleophilic aromatic substitution (SNAr) on a 6-halopicolinate. This method is particularly relevant for synthesizing analogues where the 6-position is linked to the substituent via a heteroatom (e.g., nitrogen or oxygen). Research on herbicidal analogues has shown that the chlorine atom at the 6-position of picolinic acid derivatives like clopyralid (B1669233) can be displaced by nucleophiles such as hydrazine. nih.gov

Another fundamental synthetic route involves the oxidation of a 2-methylpyridine (B31789) (α-picoline) precursor. In this pathway, the desired 6-(3-chlorophenyl)-2-methylpyridine is first synthesized, often via a similar Suzuki coupling between 6-chloro-2-methylpyridine and (3-chlorophenyl)boronic acid. The subsequent oxidation of the 2-methyl group to a carboxylic acid yields the final picolinic acid. This transformation is typically accomplished using strong oxidizing agents. The classical method for oxidizing α-picoline to picolinic acid utilizes potassium permanganate (KMnO₄). orgsyn.org Other methods employ reagents like potassium dichromate (K₂Cr₂O₇) in the presence of a catalyst system. google.com

For creating diverse libraries of analogues, multi-component reactions provide an efficient pathway to construct the picolinate (B1231196) ring system from acyclic precursors. One such method involves the reaction of an aromatic aldehyde, malononitrile, ammonium (B1175870) acetate, and an α-ketoester like ethyl 2-oxopropanoate. nih.gov In this approach, a precursor such as 3-chlorobenzaldehyde (B42229) would be used to directly install the desired 6-(3-chlorophenyl) substituent during the ring formation.

The tables below summarize the key starting materials and precursors utilized in these principal synthetic strategies.

Table 1: Key Precursors in Suzuki Cross-Coupling Synthesis of 6-Aryl Picolinates

| Pyridine Starting Material | Aryl Precursor | Catalyst System (Example) | Product Type |

|---|---|---|---|

| 6-Chloropicolinic acid or its ester google.com | (3-Chlorophenyl)boronic acid | Palladium catalyst and base google.com | This compound |

| 4-Amino-6-chloropicolinate google.com | Aryl boronic acid google.com | Palladium catalyst and base google.com | 6-Aryl-4-aminopicolinate google.com |

Table 2: Precursors for Picolinic Acid Synthesis via Oxidation

| Starting Material | Oxidizing Agent | Catalyst (if applicable) | Product |

|---|---|---|---|

| α-Picoline orgsyn.org | Potassium permanganate orgsyn.org | None | Picolinic acid orgsyn.org |

Table 3: Building Blocks for Multi-Component Picolinate Synthesis. nih.gov

| Aldehyde | Ketoester | Cyano-Compound | Nitrogen Source | Product Type |

|---|---|---|---|---|

| 4-Chlorobenzaldehyde | Ethyl 2-oxopropanoate | Malononitrile | Ammonium acetate | Ethyl 6-amino-4-(4-chlorophenyl)-5-cyanopicolinate |

Table 4: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| (3-Chlorophenyl)boronic acid |

| 2-Methylpyridine (α-Picoline) |

| 3-Chlorobenzaldehyde |

| 4-Amino-6-chloropicolinate |

| 4-Aminophenylethynyl) picolinic acid |

| 4-Chlorobenzaldehyde |

| 4-Iodopicolinic acid |

| 6-Chloro-2-methylpyridine |

| 6-Chloro-3-fluoro-2-picoline |

| 6-Chloro-3-fluoro-2-picolinic acid |

| 6-Chloropicolinate |

| 6-Chloropicolinic acid |

| Ammonium acetate |

| Clopyralid |

| Copper(I) iodide |

| Crown ether |

| Ethyl 2-oxopropanoate |

| Ethyl 6-amino-4-(4-chlorophenyl)-5-cyanopicolinate |

| Ethyl 6-amino-5-cyano-4-(3-nitrophenyl)picolinate |

| Hydrazine |

| Malononitrile |

| Palladium(II) chloride |

| Picolinic acid |

| Picloram (B1677784) |

| Potassium dichromate |

| Potassium permanganate |

| Sodium tungstate |

| 3-Ethynylaniline |

Advanced Analytical and Spectroscopic Characterization in 6 3 Chlorophenyl Picolinic Acid Research

Spectroscopic Characterization Methodologies for Structural Elucidation

Spectroscopic methods are indispensable for probing the molecular architecture of 6-(3-Chlorophenyl)picolinic acid, providing detailed information on its atomic connectivity and functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of organic molecules. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides precise information about the chemical environment, connectivity, and spatial arrangement of atoms.

¹H NMR: In the proton NMR spectrum of this compound, distinct signals are expected for the protons on the pyridine (B92270) and phenyl rings. The protons of the picolinic acid core typically appear in the aromatic region, with their chemical shifts and coupling patterns dictated by their position relative to the nitrogen atom and the carboxyl group. The protons on the 3-chlorophenyl substituent will also present as a complex multiplet system in the aromatic region. The acidic proton of the carboxyl group would likely appear as a broad singlet at a downfield chemical shift, although its observation can depend on the solvent used (e.g., DMSO-d₆ vs. CDCl₃). rsc.orgchemicalbook.com

¹³C NMR: The carbon-13 NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom in the molecule. The spectrum would feature signals for the carboxyl carbon, the carbons of the pyridine ring, and the carbons of the chlorophenyl ring. The carbon atom attached to the chlorine will exhibit a characteristic chemical shift, and its signal can be used for confirmation of the substituent's position. rsc.org

¹⁹F NMR: While not applicable to this compound itself, ¹⁹F NMR is a crucial technique for characterizing fluorinated analogues of this compound, such as derivatives containing a trifluoromethyl group. americanelements.com It offers high sensitivity and a wide chemical shift range, making it an excellent tool for identifying and quantifying fluorine-containing structures.

Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Description of Expected Signals |

|---|---|---|

| ¹H | ~12.0 - 13.0 | Broad singlet, carboxylic acid proton (COOH) |

| ¹H | ~7.5 - 8.5 | Multiplets corresponding to the 3 protons on the pyridine ring and the 4 protons on the chlorophenyl ring |

| ¹³C | ~165 - 170 | Carboxyl carbon (COOH) |

| ¹³C | ~120 - 155 | Signals for the 5 carbons of the pyridine ring and the 6 carbons of the chlorophenyl ring |

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, which can be used to determine the precise elemental formula of this compound (C₁₂H₈ClNO₂). This technique is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions.

Electrospray Ionization (ESI-MS): ESI is a soft ionization technique commonly coupled with mass spectrometry (ESI-MS) that is well-suited for analyzing polar molecules like picolinic acids. nih.govnih.gov In positive ion mode, the molecule would likely be detected as the protonated species [M+H]⁺. Tandem mass spectrometry (MS/MS) experiments can be performed on this precursor ion to induce fragmentation. The resulting fragmentation pattern provides valuable structural information, often showing characteristic losses such as the carboxyl group (-COOH) or cleavage of the bond between the two aromatic rings. nih.gov

Expected Mass Spectrometry Data for this compound

| Analysis | Expected Result | Significance |

|---|---|---|

| Calculated Molecular Weight | 233.65 g/mol | Based on the elemental formula C₁₂H₈ClNO₂ |

| HRMS (ESI+) | [M+H]⁺ ≈ 234.0265 | Confirms elemental composition |

| MS/MS Fragmentation | Loss of CO₂ (m/z 44), loss of COOH (m/z 45) | Provides evidence for the carboxylic acid functionality |

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of molecules. These techniques are highly sensitive to the presence of specific functional groups.

For this compound, the FT-IR spectrum would display characteristic absorption bands. A broad band in the region of 2500-3300 cm⁻¹ would be indicative of the O-H stretching of the carboxylic acid group. A strong absorption around 1700 cm⁻¹ would correspond to the C=O (carbonyl) stretch. Vibrations associated with the pyridine and phenyl rings (C=C and C=N stretching) typically appear in the 1400-1600 cm⁻¹ region. The C-Cl stretching vibration would be expected at lower wavenumbers. researchgate.netnih.gov Raman spectroscopy provides complementary information and is particularly useful for analyzing the skeletal vibrations of the aromatic rings. researchgate.net

Expected Characteristic FT-IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 2500-3300 (broad) | O-H stretch | Carboxylic Acid |

| ~1700 (strong) | C=O stretch | Carboxylic Acid |

| 1400-1600 | C=C and C=N stretch | Aromatic Rings |

| ~700-800 | C-Cl stretch | Chlorophenyl Group |

Chromatographic Separations and Purity Assessment Techniques (e.g., TLC, UPLC)

Chromatographic techniques are essential for separating this compound from starting materials, byproducts, and other impurities, as well as for assessing its final purity.

Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method used to monitor the progress of a chemical reaction. By spotting the reaction mixture on a silica (B1680970) plate and eluting with an appropriate solvent system, one can visualize the consumption of reactants and the formation of the product.

Ultra-Performance Liquid Chromatography (UPLC): UPLC is a high-resolution separation technique that provides a quantitative assessment of purity. researchgate.net A validated UPLC method, typically employing a C18 reversed-phase column with a mobile phase consisting of an acetonitrile (B52724) and water gradient with an acid modifier, can effectively separate the target compound from closely related impurities. The high efficiency of UPLC allows for rapid analysis times and sensitive detection, making it the gold standard for final purity determination. researchgate.net The separation of picolinic acid isomers has been successfully demonstrated using various HPLC and UPLC methods, highlighting the utility of this approach for analyzing substituted picolinic acids. researchgate.netsielc.com

Solid-State Research and Crystallization Studies (e.g., Powder X-ray Diffraction, Polymorphism)

The solid-state properties of a compound can significantly influence its stability, and handling characteristics.

Powder X-ray Diffraction (PXRD): PXRD is a non-destructive technique used to analyze the crystalline nature of a solid material. Each crystalline solid produces a unique diffraction pattern, which serves as a "fingerprint" for that specific crystal form. units.itresearchgate.net PXRD is the primary tool for identifying the polymorphic form of this compound and for detecting the presence of any other crystalline phases. units.it The technique is crucial for ensuring batch-to-batch consistency of the solid form.

Polymorphism: Polymorphism is the ability of a solid material to exist in more than one crystal structure. nih.govnih.gov Different polymorphs of the same compound can have different physical properties. Studies on related molecules like picolinic acid have revealed the existence of multiple polymorphic forms, which can be influenced by crystallization conditions such as solvent and temperature. mdpi.commdpi.com Therefore, a thorough polymorphic screening of this compound, involving crystallization from various solvents and analysis by techniques like PXRD and Differential Scanning Calorimetry (DSC), is a critical step in its characterization. mdpi.com

Key Solid-State Characterization Techniques

| Technique | Information Obtained | Application in Research |

|---|---|---|

| Powder X-ray Diffraction (PXRD) | Crystalline "fingerprint," phase identification | Polymorph screening, quality control, stability studies. units.itresearchgate.net |

| Differential Scanning Calorimetry (DSC) | Melting point, phase transitions, thermal stability | Identification of polymorphs and solvates, purity estimation. |

| Single Crystal X-ray Diffraction (SCXRD) | Absolute molecular structure, bond lengths, bond angles | Unambiguous structure determination of a specific crystalline form. researchgate.net |

Computational Chemistry and Molecular Modeling of 6 3 Chlorophenyl Picolinic Acid Compounds

Quantum Chemical Calculations for Electronic Structure and Reactivity Analysis (e.g., DFT, NBO, FMO, MEP)

There are currently no published studies that have employed quantum chemical calculations such as Density Functional Theory (DFT) to analyze the electronic structure of 6-(3-Chlorophenyl)picolinic acid. Consequently, data regarding its optimized geometry, Natural Bond Orbital (NBO) analysis, Frontier Molecular Orbitals (FMO), and Molecular Electrostatic Potential (MEP) are not available. Such studies on related pyridine (B92270) carboxylic acid derivatives have been performed to understand their reactivity and stability, but the specific electronic properties endowed by the 3-chlorophenyl substituent at the 6-position of the picolinic acid scaffold have yet to be computationally explored and documented. echemi.commdpi.com

Molecular Docking Simulations with Biological Target Macromolecules

Molecular docking is a critical computational technique used to predict the preferred orientation of a molecule when bound to a second, typically a biological macromolecule like a protein. nih.govnih.gov This allows for the prediction of binding affinity and mode of interaction. However, no specific molecular docking studies featuring this compound as the ligand have been reported in the scientific literature. While research exists on the docking of other picolinic acid derivatives against various protein targets, the specific interactions and potential biological targets for this compound have not been identified or characterized through these in silico methods. nih.govnih.gov

Prediction and Analysis of Ligand-Protein Interaction Dynamics and Binding Modes

The prediction of how a ligand interacts with a protein at an atomic level is fundamental for rational drug design. nih.govnih.gov This includes identifying key amino acid residues involved in hydrogen bonding, hydrophobic interactions, and other binding forces. As no molecular docking studies have been published for this compound, there is a corresponding lack of data on its predicted ligand-protein interaction dynamics and binding modes with any potential biological targets.

Pharmacological and Biological Activity Investigations of 6 3 Chlorophenyl Picolinic Acid Derivatives

Enzyme Inhibition Profiles

Derivatives of 6-(3-chlorophenyl)picolinic acid have been scrutinized for their ability to inhibit several key enzyme systems implicated in a variety of disease states.

Metallo-β-Lactamase Inhibition Studies

The rise of antibiotic resistance, particularly driven by metallo-β-lactamases (MBLs) like New Delhi Metallo-β-lactamase-1 (NDM-1), presents a formidable challenge to public health. nih.govnih.gov These enzymes confer resistance to a broad spectrum of β-lactam antibiotics, rendering them ineffective. nih.govnih.gov In the search for MBL inhibitors, picolinic acid derivatives have emerged as a promising class of compounds. Research into 2,6-dipicolinic acid (DPA) has shown that this scaffold can effectively inhibit MBLs such as NDM-1, Verona integron-encoded MBL (VIM-2), and imipenemase (IMP-1). nih.gov While specific studies on the this compound derivative are not extensively detailed in the provided results, the foundational research on related picolinic acid structures suggests a potential mechanism of action. For instance, certain DPA derivatives have been shown to form a stable ternary complex with the NDM-1 enzyme and its zinc ion, a mechanism confirmed through various spectroscopic and analytical techniques. nih.gov One such inhibitor demonstrated an IC50 value of 80 nM and exhibited high selectivity for MBLs over other zinc-dependent metalloenzymes. nih.gov

Table 1: Inhibition of Metallo-β-Lactamases by a Dipicolinic Acid Derivative

| Enzyme | Inhibitor | IC50 (nM) |

|---|---|---|

| NDM-1 | Inhibitor 36 (a DPA derivative) | 80 |

| IMP-1 | Inhibitor 36 (a DPA derivative) | Data not specified |

| VIM-2 | Inhibitor 36 (a DPA derivative) | Data not specified |

Data derived from studies on dipicolinic acid derivatives as a promising class of MBL inhibitors. nih.gov

Investigations into Other Enzyme Systems (e.g., BACE2, PKK, PDE4, VEGFR2, DHFR, Thymidylate Synthase)

There is currently no publicly available research data from the provided search results detailing the inhibitory activities of this compound or its derivatives against Beta-secretase 2 (BACE2), Pharmacokinetics/Pharmacodynamics (PKK), Phosphodiesterase 4 (PDE4), Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), Dihydrofolate Reductase (DHFR), or Thymidylate Synthase.

Receptor Modulation and Signaling Pathway Research

Beyond enzyme inhibition, derivatives of this compound have been investigated for their ability to modulate cell surface receptors, particularly those involved in neurotransmission.

Metabotropic Glutamate (B1630785) Receptor 4 (mGlu4) Positive Allosteric Modulation

A significant area of investigation for derivatives of this compound has been in the modulation of metabotropic glutamate receptor 4 (mGlu4), a G-protein coupled receptor. nih.gov Positive allosteric modulators (PAMs) of mGlu4 are of interest for their potential therapeutic effects in neurological and psychiatric disorders, including Parkinson's disease. nih.gov

A notable derivative, N-(3-chlorophenyl)picolinamide (VU0364770), has been identified as a systemically active mGlu4 PAM. nih.gov This compound has demonstrated efficacy in preclinical rodent models of Parkinson's disease, both when administered alone and in combination with other treatments like L-DOPA. nih.gov Research has shown that VU0364770 can reverse haloperidol-induced catalepsy and forelimb asymmetry in rat models of Parkinson's disease. nih.gov Furthermore, it was found to potentiate the effects of L-DOPA, suggesting a potential for L-DOPA-sparing activity in the treatment of Parkinson's disease. nih.gov

Table 2: Investigated Activity of an N-(3-chlorophenyl)picolinamide Derivative

| Compound | Target | Activity | Investigated For |

|---|---|---|---|

| N-(3-chlorophenyl)picolinamide (VU0364770) | mGlu4 Receptor | Positive Allosteric Modulator | Parkinson's Disease |

Data derived from preclinical studies on the mGlu4 PAM VU0364770. nih.gov

Auxin Receptor Binding and Signaling Pathways (e.g., AFB5)

The herbicidal activity of picolinic acid derivatives, including this compound, is rooted in their function as synthetic auxins. Their mechanism involves interaction with the TIR1/AFB (Transport Inhibitor Response 1/Auxin Signaling F-box) family of auxin co-receptors. While the natural auxin, indole-3-acetic acid (IAA), and synthetic auxins like 2,4-dichlorophenoxyacetic acid primarily act via the TIR1 receptor, picolinate (B1231196) auxins exhibit a distinct binding preference. nih.govnih.gov

Research has shown that specific members of this receptor family, particularly Auxin Signaling F-box Protein 5 (AFB5), are crucial for mediating the effects of picolinate auxins. nih.govnih.gov Mutant studies in Arabidopsis thaliana have revealed that mutations in the AFB5 gene confer significant resistance to picolinate herbicides such as picloram (B1677784), but not to IAA or 2,4-D. nih.govnih.gov This demonstrates a specialized pathway for picolinate auxin perception. The afb5 mutant alleles showed about a 30-fold resistance to picloram. nih.gov

Molecular docking analyses have further elucidated this interaction. For instance, novel 3-chloro-6-pyrazolyl-picolinate derivatives, which are structurally related to this compound, were found to have a stronger binding ability to the AFB5 receptor than the commercial herbicide clopyralid (B1669233). scilit.com Similarly, a highly potent 6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acid derivative (compound V-7) was shown to dock more intensively with the AFB5 receptor compared to picloram. nih.gov This strong interaction with AFB5 is believed to initiate the downstream signaling cascade that leads to phytotoxicity. The specificity of certain synthetic auxins for different TIR1/AFB co-receptors highlights the potential for designing new herbicides with unique activities. researchgate.net

Antipathogenic Efficacy Studies

The picolinic acid scaffold and its derivatives have been investigated for their antimicrobial properties. Picolinic acid itself, a natural metal ion chelator, has demonstrated antimicrobial activity against both extracellular and intramacrophage Mycobacterium avium complex (MAC). nih.gov Its effect is potentiated when used in combination with other antimycobacterial drugs. nih.gov

Studies on transition metal complexes of picolinic acid have also shown significant antibacterial activity. researchgate.net For example, zinc, copper, and cobalt picolinates exhibited strong activity against a range of bacteria, including Bacillus subtilis, Staphylococcus aureus, and Escherichia coli, with Minimum Inhibitory Concentrations (MIC) as low as 0.5 mg/mL for some complexes. researchgate.net While direct studies on this compound are limited in this context, research on related structures, such as naphthyridine derivatives, shows promise. mdpi.com For instance, certain 1,8-naphthyridine-3-carboxylic acid amides displayed very good bactericidal action against E. coli. mdpi.com Furthermore, derivatives of 3-(pyridine-3-yl)-2-oxazolidinone have exhibited potent antibacterial activity against several Gram-positive bacteria, including S. aureus and S. pneumoniae. nih.gov

Picolinic acid (PA), the parent compound, has been identified as a broad-spectrum inhibitor of enveloped viruses. nih.govnih.gov Research has demonstrated its efficacy against severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) and influenza A virus (IAV). nih.govnih.gov Mechanistic studies suggest that PA inhibits viral entry by compromising the integrity of the viral membrane and interfering with the fusion of viral and cellular membranes. nih.govnews-medical.net

In preclinical animal models, PA has shown promising antiviral efficacy. nih.gov Administration of PA to hamsters infected with SARS-CoV-2 resulted in reduced lung viral RNA load and decreased lung inflammation. news-medical.net Similarly, it was found to be effective in mouse models of H1N1 influenza virus infection. news-medical.net The antiviral action of PA appears to target host processes that are co-opted by viruses, which is an attractive strategy due to a potentially higher barrier to resistance. nih.gov While this research focuses on the parent picolinic acid, it provides a strong basis for investigating the antiviral potential of its derivatives, such as this compound.

The antifungal potential of compounds structurally related to this compound has been explored. A study on pyrazolo[3,4-c]isothiazole derivatives, which can incorporate a chlorophenyl group, evaluated their activity against several dermatophyte species. nih.gov The compound 6-(4-chlorophenyl)-4-methyl-6H-pyrazolo[3,4-c]isothiazol-3-amine was particularly effective at inhibiting the growth of fungi parasitic to humans, such as Trichophyton rubrum and Epidermophyton floccosum, at low doses. nih.gov Importantly, this compound did not show mutagenic activity at its effective concentrations, suggesting it could be a safe candidate for an antidermatophytic agent. nih.gov

Research into Herbicidal Potency and Mechanism of Action as Synthetic Auxins

Derivatives of 6-aryl-2-picolinic acid are recognized as a significant class of synthetic auxin herbicides, known for their high efficacy and broad weed-control spectrum. nih.govhracglobal.com The introduction of a substituted aryl group, such as a 3-chlorophenyl ring, at the 6-position of the picolinic acid core is a key strategy in developing potent herbicides. nih.gov These compounds mimic the natural plant hormone auxin, leading to uncontrolled growth and eventual death of susceptible plants. hracglobal.com

Numerous studies have synthesized and tested novel picolinic acid derivatives based on this scaffold. For example, a series of 4-amino-3,5-dichloro-6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acid compounds were developed, with some showing significantly higher root growth inhibition in Arabidopsis thaliana than the commercial herbicide picloram. nih.govnih.gov Compound V-7 from one study had an IC50 value 45 times lower than halauxifen-methyl (B1255740). nih.gov Another study found that their representative compound, c5, had an IC50 value 27 times lower than clopyralid. scilit.com The herbicidal effect is initiated by binding to auxin co-receptors like AFB5, which triggers the expression of auxin-responsive genes, leading to physiological disruption. scilit.com Research on 6-indazolyl-2-picolinic acids, another related class, found that these compounds also promote ethylene (B1197577) and abscisic acid (ABA) production, contributing to rapid plant death. mdpi.com

Antiproliferative and Anticancer Activity Investigations

Dedicated studies investigating the antiproliferative and anticancer properties of the specific compound, this compound, are not extensively available in the public domain.

However, research into related structures provides some context. For instance, a derivative of (R)-roscovitine, identified as (R)-6-[N-(3-(4-chlorophenyl) propyl)] analogue (compound 4g), has demonstrated significant antiproliferative activity. In studies against the A549 lung carcinoma cell line, this compound exhibited a potent IC₅₀ value of 0.61 ± 0.06 μM, a marked increase in potency compared to the parent compound, (R)-roscovitine (IC₅₀ = 13.30 ± 1.05 μM). nih.gov This analogue also showed activity against normal human epithelial (BEAS-2B) and embryonic lung fibroblast (MRC-5) cells, with IC₅₀ values of 1.437 ± 0.17 μM and 1.280 ± 0.37 μM, respectively. nih.gov The mechanism of action for this roscovitine (B1683857) derivative is suggested to be through the inhibition of cyclin-dependent kinases (CDKs), particularly CDK2 and CDK13. nih.gov

It is crucial to note that while this compound contains a chlorophenyl group, it is a derivative of roscovitine and not directly a derivative of this compound. General studies on picolinic acid itself have noted its role as an endogenous metabolite of L-tryptophan with a range of reported biological effects, including antiproliferative actions. google.com

Table 1: Antiproliferative Activity of a Related (R)-roscovitine Derivative

| Compound | Cell Line | IC₅₀ (μM) |

|---|---|---|

| (R)-6-[N-(3-(4-chlorophenyl) propyl)] analogue (4g) | A549 (Lung Carcinoma) | 0.61 ± 0.06 |

| (R)-roscovitine | A549 (Lung Carcinoma) | 13.30 ± 1.05 |

| (R)-6-[N-(3-(4-chlorophenyl) propyl)] analogue (4g) | BEAS-2B (Normal Human Epithelial) | 1.437 ± 0.17 |

| (R)-6-[N-(3-(4-chlorophenyl) propyl)] analogue (4g) | MRC-5 (Normal Embryonic Lung Fibroblast) | 1.280 ± 0.37 |

Data sourced from a study on (R)-roscovitine derivatives. nih.gov

Structure Activity Relationship Sar Investigations of 6 3 Chlorophenyl Picolinic Acid Analogues

Systematic Elucidation of Structural Modifications and Their Correlation with Biological Potency

The core structure of 6-aryl-picolinic acid offers multiple sites for modification, each providing a lever to modulate the compound's biological potency. Research has systematically explored these modifications, leading to a deeper understanding of the structure-activity relationship (SAR). A prime example is the strategic replacement of the chlorine atom at the 6-position of picolinic acid herbicides with a phenyl group, which led to the discovery of highly effective 6-aryl-2-picolinates. nih.gov

Further research has involved the introduction of different heterocyclic rings at the 6-position. For instance, modifying clopyralid (B1669233) by introducing a substituted pyrazole (B372694) ring at this position has been shown to be a viable strategy for discovering novel synthetic auxin herbicides. nih.govmdpi.com In one study, a series of 4-amino-3,5-dichloro-6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acid compounds were synthesized and evaluated. nih.govnih.gov The biological activity of these analogues was assessed by their ability to inhibit the root growth of Arabidopsis thaliana.

The results demonstrated a clear correlation between the structural modifications on the aryl-pyrazolyl moiety and the herbicidal potency. The data below illustrates the inhibitory concentration (IC₅₀) values for a selection of these compounds, highlighting the impact of different substituents.

| Compound ID | Substituent on Pyrazolyl Ring | IC₅₀ (µM) |

| V-7 | 3-CF₃ | 0.004 |

| V-8 | 3-Cl | 0.03 |

| Halauxifen-methyl (B1255740) | (Reference) | 0.18 |

| Picloram (B1677784) | (Reference) | 0.44 |

This table is generated based on findings that compound V-7's IC₅₀ value was 45 times lower than that of halauxifen-methyl. nih.govnih.gov

These findings underscore the principle that systematic variation of substituents on the aryl group at the 6-position of the picolinic acid scaffold can lead to dramatic improvements in biological potency. nih.gov

Analysis of the Impact of Substituent Position and Nature on Activity Profiles

The position and electronic nature of substituents on both the picolinic acid core and the 6-aryl ring are critical determinants of the activity profile. The study of 6-aryl-picolinates has shown that the substitution pattern on the phenyl ring significantly influences herbicidal activity. nih.gov

Halogenation and Aryl Group Variations:

The nature and position of halogen atoms have a profound effect. For example, in the development of thieno[2,3-b]pyridine (B153569) derivatives, which share structural similarities in terms of a substituted aromatic system, compounds with electron-withdrawing groups like -CN at position 2 of a phenyl ring, combined with a halogen at position 4, showed significant inhibitory activity. nih.gov This suggests that a combination of electronic and steric factors governed by the substituents dictates the interaction with the biological target.

In the context of picolinic acids, the move from older herbicides like picloram and clopyralid, which have a chlorine at the 6-position, to newer compounds like halauxifen-methyl and florpyrauxifen-benzyl, which feature a 6-aryl group, represents a major shift in design strategy. nih.gov This substitution dramatically altered the activity and spectrum of these herbicides.

The following table summarizes the impact of different substituents at various positions on the picolinic acid backbone, as inferred from the development of several synthetic auxin herbicides. nih.govmdpi.com

| Position on Picoline Ring | Substituent Type | General Impact on Activity | Example Compound(s) |

| Position 3 | Chlorine | Often present in active compounds | Clopyralid, Picloram |

| Position 4 | Amino group | Enhances potency in some series | Aminopyralid, V-series compounds |

| Position 5 | Chlorine | Often present in active compounds | Picloram, V-series compounds |

| Position 6 | Chlorine vs. Aryl Group | Replacement of Cl with an aryl group led to novel, highly potent herbicides | Picloram (Cl), Halauxifen-methyl (Aryl) |

The regioselectivity of reactions involving substituted pyridines is also highly dependent on the nature of the substituent. For instance, bulky substituents at the 3-position of 2,6-dichloropyridines can direct nucleophilic substitution towards the 6-position. researchgate.net This highlights the intricate role that substituent size and position play in synthesizing desired analogues and influencing their final biological properties.

Pharmacophore Elucidation and Lead Optimization Strategies for Enhanced Efficacy and Selectivity

The development of potent and selective analogues of 6-(3-chlorophenyl)picolinic acid relies heavily on modern drug design techniques, including pharmacophore modeling and strategic lead optimization. dovepress.comnih.gov

Pharmacophore Elucidation:

A pharmacophore model represents the key three-dimensional arrangement of functional groups necessary for biological activity. For the picolinic acid class of herbicides, molecular docking studies have been instrumental in elucidating the pharmacophore. These studies have identified the auxin-signaling F-box protein 5 (AFB5) as a key receptor. nih.govnih.gov

Computational docking analyses have revealed that highly active compounds, such as analogue V-7, bind more effectively within the receptor pocket than older herbicides like picloram. nih.gov Three-dimensional quantitative structure-activity relationship (3D-QSAR) models have also been constructed. nih.govmdpi.com These models use the IC₅₀ values of a series of compounds to create a predictive tool that guides the synthesis of new, more potent analogues. For example, a 3D-QSAR model indicated that having an electronegative substituent (like the trifluoromethyl group in V-7) in a specific region of the molecule is highly favorable for activity. mdpi.com

Lead Optimization Strategies:

Once a promising lead compound is identified, lead optimization strategies are employed to improve its properties, such as efficacy, selectivity, and pharmacokinetic profile. nih.govnumberanalytics.com This is an iterative process of designing and synthesizing new analogues based on the SAR and pharmacophore models. ijddd.com

Key strategies in the optimization of picolinic acid analogues include:

Structural Simplification: This involves removing non-essential functional groups to improve synthetic accessibility and pharmacokinetic properties. nih.gov

Substituent Modification: As discussed, altering substituents can fine-tune the electronic and steric properties of the molecule to enhance binding affinity and selectivity. nih.gov For example, replacing an imidazopyridine core with a thiazole (B1198619) was shown to increase ligand efficiency in one class of inhibitors. nih.gov

Fragment-Based Growing: This strategy involves systematically adding small chemical fragments to a core structure to explore new interactions with the target protein and improve binding affinity. scienceopen.com

These computational and synthetic strategies work in concert to rationally design molecules with enhanced efficacy and a better selectivity profile, moving from a general lead structure to a refined, highly active compound. numberanalytics.comnih.gov

Preclinical Research and Therapeutic Potential of 6 3 Chlorophenyl Picolinic Acid Compounds

In Vivo Efficacy Assessments in Relevant Disease Models (e.g., Neurodegenerative Disorders, Infectious Diseases)

No studies detailing the in vivo efficacy of 6-(3-Chlorophenyl)picolinic acid in animal models of neurodegenerative disorders, such as Alzheimer's or Parkinson's disease, or in models of infectious diseases, were identified. The scientific literature lacks any reports on whether this specific compound has been tested for its ability to modify disease progression, reduce pathological markers, or improve functional outcomes in these therapeutic areas.

Pharmacodynamic and Efficacy Augmentation Studies in Preclinical Settings

Consistent with the absence of in vivo efficacy data, there is no available information on the pharmacodynamic properties of this compound. This includes a lack of data on its mechanism of action, target engagement in a biological system, and dose-response relationships. Furthermore, no studies were found that investigate the potential of this compound to enhance the efficacy of other therapeutic agents in preclinical models.

Preliminary Toxicological and Safety Research Considerations in Early Drug Development

Information regarding the preliminary toxicological profile of this compound is not publicly available. Early-stage drug development typically involves assessing a compound's safety through a series of toxicological studies. These investigations would evaluate potential adverse effects on various organ systems and determine a safe dose range for further studies. The absence of such data for this compound suggests that it is either in a very early stage of discovery, with toxicological assessments yet to be performed or published, or that it is not currently being pursued as a therapeutic candidate.

It is important to note that toxicological data is available for the parent compound, picolinic acid, which has been shown to have vascular-neurotoxic effects at very high doses (≥500 mg/kg/day) in rats. nih.gov However, the toxicological profile of a derivative can differ significantly from the parent compound due to altered metabolism, distribution, and target interactions. Therefore, these findings for picolinic acid cannot be directly extrapolated to this compound.

Future Research Directions and Unexplored Avenues for 6 3 Chlorophenyl Picolinic Acid

Development of Novel and Efficient Synthetic Methodologies

The advancement of 6-(3-chlorophenyl)picolinic acid research is contingent on the development of more efficient and versatile synthetic routes. Current methods for creating similar picolinic acid derivatives often involve multi-step processes. For instance, the synthesis of related compounds has been achieved through cross-aldol condensation followed by cyclization reactions. ptfarm.pl Future research should aim to streamline these processes.

Key areas for exploration include:

Catalytic Cross-Coupling Reactions: Investigating novel palladium, nickel, or copper-catalyzed cross-coupling reactions could provide more direct and high-yielding pathways to the core structure.

C-H Activation: Direct C-H functionalization of the picolinic acid scaffold with 3-chlorophenyl precursors would be a highly atom-economical approach, reducing the number of synthetic steps and waste.

Flow Chemistry: The application of continuous flow synthesis could offer improved reaction control, scalability, and safety, facilitating more efficient production for extensive biological testing.

Green Chemistry Approaches: Developing syntheses that utilize greener solvents, reduce energy consumption, and minimize the use of hazardous reagents is crucial for sustainable development.

Research into the synthesis of analogous structures, such as 6-indazolyl-2-picolinic acids, has involved dissolving intermediates in aqueous sulfuric acid and heating, followed by filtration to collect the product. mdpi.com Adapting and optimizing such procedures could lead to higher yields and purity for this compound.

Deeper Mechanistic Investigations of Biological Actions at the Molecular Level

While the herbicidal activity of picolinic acid derivatives is often attributed to their function as synthetic auxins, a detailed molecular-level understanding is still emerging. nih.gov Picolinic acids mimic the natural plant hormone auxin, leading to uncontrolled growth and ultimately plant death. nih.gov

Future mechanistic studies should focus on:

Receptor Binding and Selectivity: Picolinic acid herbicides are known to interact with auxin co-receptor complexes, such as the F-box protein AFB5. nih.govnih.gov Detailed structural biology studies, including X-ray crystallography and cryo-electron microscopy, of this compound bound to these receptors could elucidate the specific molecular interactions responsible for its activity and selectivity. This could guide the design of compounds with improved efficacy against resistant weeds.

Downstream Signaling Pathways: Beyond receptor binding, the precise downstream signaling cascades activated by this compound are not fully mapped. Transcriptomic and proteomic analyses of treated plants could reveal the full spectrum of gene and protein expression changes, offering a more holistic view of its mode of action.

Non-Auxin Mechanisms: Picolinic acid is an endogenous metabolite of tryptophan and acts as a chelating agent for divalent metal ions like zinc. nih.govwikipedia.org Investigating whether this compound retains these properties and if they contribute to its biological effects is a critical unexplored area. This could reveal secondary mechanisms of action or potential for therapeutic applications. For example, the parent compound, picolinic acid, is known to interact with zinc finger proteins, disrupting their function, which is vital in viral replication. drugbank.com

| Research Target | Investigative Technique | Potential Outcome |

| Receptor Interaction | X-ray Crystallography, Molecular Docking | Elucidate binding mode to auxin receptors (e.g., AFB5) nih.gov |

| Gene Expression | RNA-Sequencing (Transcriptomics) | Identify downstream genes affected by the compound. |

| Protein Levels | Mass Spectrometry (Proteomics) | Understand changes in protein expression post-treatment. |

| Metal Chelation | Isothermal Titration Calorimetry | Determine binding affinity for biologically relevant metal ions. |

Expansion into New Therapeutic and Agrochemical Applications

The structural motif of this compound holds potential beyond its current scope. Research should be directed toward diversifying its applications in both agriculture and medicine.

Agrochemical Expansion:

Broadening the Herbicidal Spectrum: The introduction of different functional groups onto the picolinic acid or the chlorophenyl ring could lead to derivatives with activity against a wider range of weed species or those resistant to existing herbicides. nih.govmdpi.com

Fungicidal and Insecticidal Activity: The pyridine (B92270) ring is a core component of many successful fungicides and insecticides. researchgate.netgoogle.com Screening this compound and its analogues for activity against plant pathogenic fungi and insect pests could open up entirely new markets.

Therapeutic Potential:

Enzyme Inhibition: Pyridine carboxylic acids are scaffolds for numerous drugs that function as enzyme inhibitors. nih.gov Given that picolinic acid itself can modulate immune responses, derivatives like this compound could be investigated as inhibitors of kinases, proteases, or other enzymes involved in inflammatory diseases, cancer, or viral infections. nih.govnih.gov

Neurological Disorders: As a metabolite of the kynurenine pathway, picolinic acid has been reported to have neuroprotective effects. nih.gov Future studies could explore whether this compound or its derivatives can modulate this pathway or exhibit neuroprotective properties for potential use in neurodegenerative diseases.

Respiratory Disorders: Related picolinic acid derivatives have been developed as intermediates for compounds used to treat respiratory disorders such as cystic fibrosis. google.comgoogle.com This suggests that the this compound scaffold could be a starting point for developing new therapies for lung diseases.

| Application Area | Research Focus | Rationale |

| Agrochemical | Fungicidal/Insecticidal Screening | The pyridine scaffold is common in various pesticides. researchgate.net |

| Oncology | Kinase Inhibition Assays | Pyridine derivatives are known enzyme inhibitors. nih.gov |

| Neurology | Neuroprotection Studies | Picolinic acid is an endogenous metabolite with neuroprotective links. nih.gov |

| Pulmonology | CFTR Modulation | Related structures are intermediates for respiratory drugs. google.com |

Exploration of Metabolite Profiles and Pharmacokinetic Research in Biological Systems

A significant gap in the knowledge of this compound is its behavior within biological systems. Understanding its absorption, distribution, metabolism, and excretion (ADME) is vital for both its efficacy and safety assessment.

Future research in this domain should include:

Metabolite Identification: Utilizing techniques like liquid chromatography-mass spectrometry (LC-MS) to perform metabolomic profiling in target organisms (plants) and non-target organisms (e.g., rat, human liver microsomes) is essential. metabolomicsworkbench.orgnih.gov This will identify the major metabolites, which could be more or less active or toxic than the parent compound. Studies on similar pyridine derivatives have shown that hydroxylation is a common metabolic pathway, often catalyzed by CYP enzymes like CYP3A4. nih.gov

Pharmacokinetic Studies: Preclinical pharmacokinetic studies in animal models are necessary to determine key parameters such as bioavailability, plasma half-life, and volume of distribution. nih.govnih.gov This information is critical for understanding the compound's persistence and potential for accumulation in the environment or in therapeutic contexts.

Translocation in Plants: For agrochemical applications, it is crucial to understand how this compound is taken up by roots and leaves and translocated throughout the plant. nih.gov This knowledge can help optimize application methods and improve efficacy.

| Parameter | Method | Importance |

| Metabolite Profiling | LC-MS/MS, NMR | Identifies breakdown products and metabolic pathways. nih.gov |

| Bioavailability | In vivo animal studies | Determines the fraction of the compound reaching systemic circulation. nih.gov |

| Half-life | In vivo animal studies | Indicates how long the compound remains in the body. nih.gov |

| Plant Uptake | Radiotracer studies | Reveals how the compound moves within the plant to its site of action. |

By systematically addressing these unexplored avenues, the scientific community can unlock the full potential of this compound, paving the way for the development of new, more effective, and safer chemical technologies for agriculture and medicine.

Q & A

Q. Methodological Recommendations :

- Optimize substituent positioning (3-chlorophenyl vs. para-substituted analogs) to account for steric/electronic effects.

- Use control experiments to isolate intermediates and validate reaction pathways.

Analytical Characterization Techniques

Q: Which analytical techniques are most reliable for characterizing this compound and verifying its structural integrity? A:

- NMR Spectroscopy : ^1H and ^13C NMR (as in ) identify aromatic proton splitting patterns and chlorine-induced deshielding. The 3-chlorophenyl group causes distinct meta-coupling in the aromatic region .

- Mass Spectrometry : ESI-MS confirms molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns. reports ESI-MS validation for analogous compounds .

- X-ray Crystallography : Resolves stereochemical ambiguities but requires high-purity crystals.

- Elemental Analysis : Validates C, H, N, and Cl content, critical for halogenated derivatives.

Advanced Tip : Combine 2D NMR (e.g., COSY, HSQC) to resolve overlapping signals in complex aromatic systems.

Safety and Handling Protocols

Q: What safety precautions are essential when handling this compound in laboratory settings? A:

- PPE Requirements : Use nitrile gloves, lab coats, and safety goggles. and emphasize avoiding skin/eye contact with chlorinated aromatics .

- Ventilation : Conduct reactions in fume hoods to mitigate inhalation risks.

- Waste Disposal : Absorb spills with diatomaceous earth and dispose as hazardous waste (per ) .

- First Aid : For accidental ingestion, seek immediate medical attention and provide SDS (Safety Data Sheet) documentation .

Advanced: Resolving Synthetic Yield Contradictions

Q: How can researchers address discrepancies in reported yields for similar picolinic acid derivatives? A:

- Mechanistic Analysis : Compare electronic effects of substituents (e.g., 3-chloro vs. 4-chloro) on reaction kinetics. Electron-withdrawing groups may slow coupling reactions.

- Replication Studies : Reproduce methods from (high-temperature coupling) and (low-temperature lithiation) under controlled conditions .

- Byproduct Identification : Use LC-MS or TLC to detect side products (e.g., dehalogenated species) affecting yield.

Q. Example Workflow :

Vary temperature (80–140°C) in DMF to map yield vs. side reactions.

Introduce additives (e.g., phase-transfer catalysts) to improve lithiation efficiency.

Stability and Environmental Degradation

Q: What strategies assess the stability of this compound under environmental conditions? A:

- Accelerated Stability Testing : Expose the compound to UV light, humidity, and elevated temperatures (40–60°C) for 4–8 weeks. Monitor degradation via HPLC.

- Surface Reactivity Studies : suggests analyzing adsorption/desorption on indoor surfaces (e.g., glass, polymers) using microspectroscopic techniques .

- Hydrolytic Stability : Test pH-dependent hydrolysis (pH 3–10) to identify labile bonds (e.g., ester or amide linkages in derivatives).

Biological Activity Profiling

Q: How can researchers predict or validate the biological activity of this compound? A:

- In Silico Screening : Use molecular docking to assess binding affinity to targets like enzymes or receptors. notes analogous compounds' antimicrobial and anticancer potential .

- In Vitro Assays :

- Antimicrobial Testing : Follow CLSI guidelines for MIC (Minimum Inhibitory Concentration) determination.

- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7).

- Metabolic Stability : Evaluate hepatic microsomal stability to predict pharmacokinetics.

Methodological Pitfalls in Spectral Interpretation

Q: What common errors occur in interpreting NMR data for chlorinated picolinic acids? A:

- Overlooking Solvent Effects : DMSO-d6 may cause peak broadening; use CDCl3 for sharper aromatic signals.

- Misassigning Coupling Constants : Meta-coupled protons on the chlorophenyl group exhibit J ≈ 2–3 Hz, distinct from ortho (8–10 Hz) or para coupling.

- Isotope Effects : Chlorine’s quadrupolar moment (³⁵Cl/³⁷Cl) may split peaks in ^13C NMR.

Advanced Resolution : Use DEPT-135 to distinguish CH₂ and CH₃ groups in complex spectra.

Computational Modeling for Reactivity Prediction

Q: How can DFT calculations guide the design of this compound derivatives? A:

- Reactivity Hotspots : Calculate Fukui indices to identify nucleophilic/electrophilic sites for functionalization.

- Transition State Analysis : Model SNAr (Substitution Nucleophilic Aromatic) pathways to predict regioselectivity in derivatization.

- Solvent Effects : Use COSMO-RS to simulate solvent interactions and optimize reaction media.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.